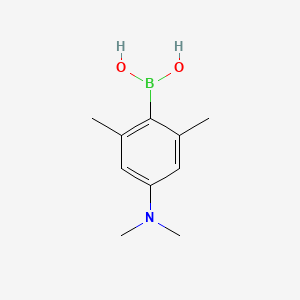
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H16BNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylamino and dimethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,6-dimethylaniline with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromo-2,6-dimethylaniline, boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Reaction Conditions: The reaction mixture is heated to reflux temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound’s ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its boronic acid group can interact with biological targets, making it useful in medicinal chemistry.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acid derivatives, including this compound, as potential agents for delivering boron to tumor cells.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with biological molecules such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid can be compared with other boronic acids:
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but lacks the additional methyl groups on the phenyl ring.
(4-(Methoxy)phenyl)boronic acid: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C10H16BNO2 |
|---|---|
Poids moléculaire |
193.05 g/mol |
Nom IUPAC |
[4-(dimethylamino)-2,6-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-7-5-9(12(3)4)6-8(2)10(7)11(13)14/h5-6,13-14H,1-4H3 |
Clé InChI |
KXTXUOLQDVGMSL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C)N(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
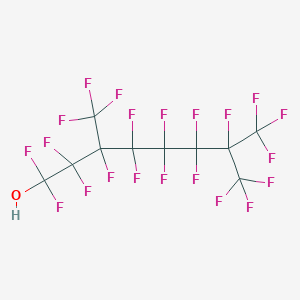

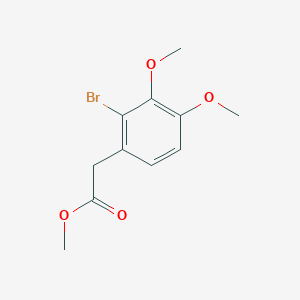
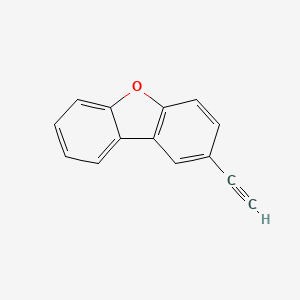


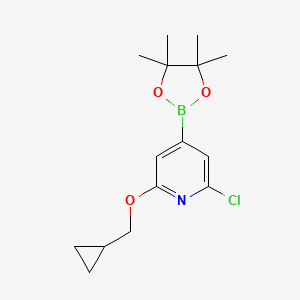
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
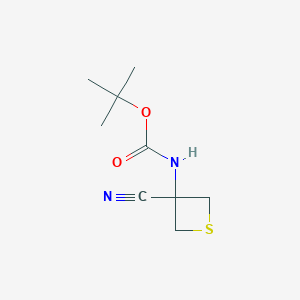
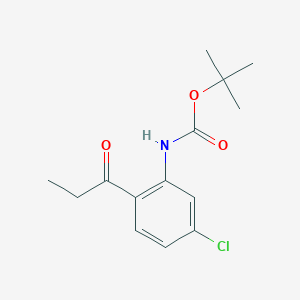
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
